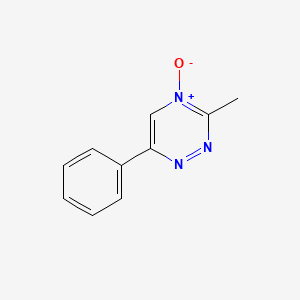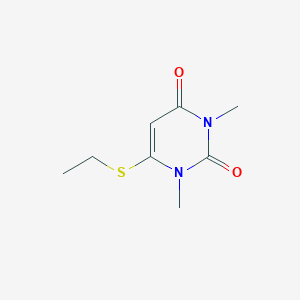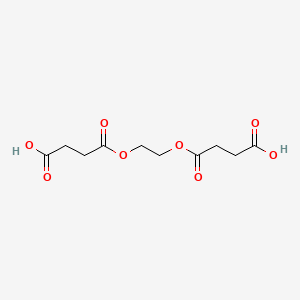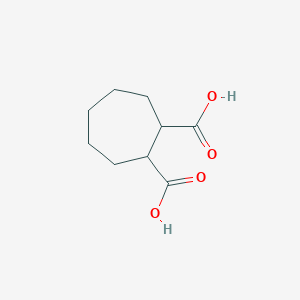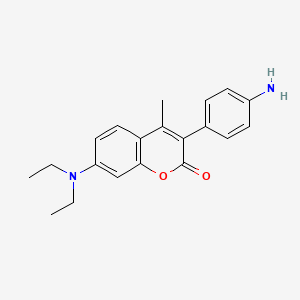
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a novel solvatochromism, aggregation induced emission (AIE) based fluorescent probe . It has been synthesized via a one-pot multi-component reaction system under ultrasonication method . The synthesized compound produces red emission in both solid and liquid states .
Synthesis Analysis
The compound was synthesized via Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile and then cyclization reaction . The synthesized compound was characterized using different instrumental techniques namely, Fourier transform infrared spectroscopy (FTIR), Proton nuclear magnetic resonance spectroscopy (1H NMR), Mass spectrometer, Scanning electron microscope (SEM), Energy dispersive X-ray analysis (EDAX), Thermal gravimetric analysis (TGA), Transmission electron microscopy (TEM), UV−Vis spectrometry and Fluorescence spectrophotometer .Molecular Structure Analysis
The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption .Chemical Reactions Analysis
The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes .Physical And Chemical Properties Analysis
The synthesized compound produces red emission in both solid and liquid states . It has been characterized using different instrumental techniques .Mechanism of Action
Target of Action
It is known that dnc is a coumarin derivative , and coumarin derivatives are often used as dyes due to their excellent light conversion capability .
Mode of Action
DNC exhibits unique fluorescence properties due to its interaction with light. It shows solvatochromic properties and aggregation-induced emission (AIE) activities . DNC emits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of twisted intramolecular charge transfer (TICT) state formation and the emission from the TICT state respectively .
Biochemical Pathways
It is known that dnc exhibits aggregation-induced emission (aie) properties . AIE is a phenomenon where certain compounds, which are non-emissive in solution, become highly emissive when aggregated. This property is often utilized in bioimaging applications .
Result of Action
The result of DNC’s action is primarily observed in its unique fluorescence properties. DNC exhibits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of TICT state formation and the emission from the TICT state respectively . This property makes DNC useful in various applications, including bioimaging .
Action Environment
The action, efficacy, and stability of DNC can be influenced by various environmental factors. For instance, the fluorescence properties of DNC can be affected by the presence of other compounds, the pH of the environment, and the temperature
: Substituent Effect on AIE mechanism of two coumarin derivatives : 7-(Diethylamino)-4-(trifluoromethyl)coumarin
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 4-nitrophenylacetoacetate, which is then reacted with diethylamine and methyl iodide to yield the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "diethylamine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-nitrophenylacetoacetate.", "Step 2: Reaction of ethyl 4-nitrophenylacetoacetate with diethylamine in the presence of a base such as sodium ethoxide to form the intermediate product.", "Step 3: Methylation of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one." ] } | |
CAS RN |
36840-73-0 |
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
VMXKKBJEEJZKLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




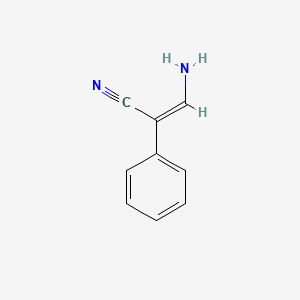
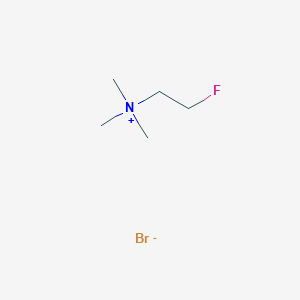
![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)
